molecular formula C9H11F3N2S B2887654 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1248983-30-3

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No. B2887654
M. Wt: 236.26
InChI Key: LESCGCCPEGZDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” likely includes a piperidine ring, a thiazol ring, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s properties .

Scientific Research Applications

Synthesis and Biological Activity

One area of research has focused on the synthesis of novel piperidine-based derivatives, including those with 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity. This demonstrates the compound's potential as a scaffold for developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Antimicrobial Applications

Further exploration into thiazolidinone and thiazolo[3,2-a]pyridine derivatives has revealed their effectiveness as antimicrobial agents against a range of bacterial and fungal pathogens. This highlights the compound's versatility in contributing to the development of new antibiotics and antifungal drugs (Patel et al., 2012).

Fluorescent pH Sensors

Another interesting application is in the development of fluorescent pH sensors. Derivatives of "4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine" have been synthesized and shown to act as effective pH sensors due to their ability to form intramolecular hydrogen bonds, which lead to fluorescence quenching and shifts in weakly acidic conditions (Cui et al., 2004).

Antitumoral Activity

Research into 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones has shown selective in vitro antitumoral activity, particularly against glioblastoma multiforme, one of the most aggressive forms of brain cancer. This suggests the potential of such compounds in cancer therapy, offering a glimmer of hope for treatments targeting specific cancer types while minimizing damage to healthy cells (da Silveira et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCGCCPEGZDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

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